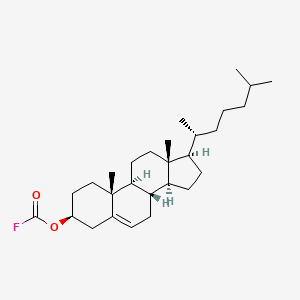
Cholest-5-en-3-yl carbonofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholest-5-en-3-yl carbonofluoridate is a chemical compound with the molecular formula C28H45FO2 It is a derivative of cholesterol, specifically modified to include a carbonofluoridate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cholest-5-en-3-yl carbonofluoridate typically involves the reaction of cholesterol with a fluorinating agent. One common method involves the use of carbonyl fluoride (COF2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonofluoridate group at the 3-position of the cholesterol molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cholest-5-en-3-yl carbonofluoridate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cholest-5-en-3-one derivatives.
Reduction: Reduction reactions can convert the carbonofluoridate group to other functional groups.
Substitution: The carbonofluoridate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cholest-5-en-3-one derivatives, while substitution reactions can produce a variety of cholesteryl derivatives with different functional groups .
Applications De Recherche Scientifique
Cholest-5-en-3-yl carbonofluoridate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine-containing groups into molecules.
Biology: The compound is studied for its potential effects on biological membranes and its role in modulating membrane fluidity.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with lipid membranes.
Mécanisme D'action
The mechanism of action of cholest-5-en-3-yl carbonofluoridate involves its interaction with biological membranes. The carbonofluoridate group can insert into lipid bilayers, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The compound’s ability to modulate membrane properties makes it a valuable tool in studying membrane dynamics and developing new therapeutic strategies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholest-5-en-3-yl acetate: Similar in structure but with an acetate group instead of a carbonofluoridate group.
Cholest-5-en-3-yl trifluoroacetate: Contains a trifluoroacetate group, providing different chemical properties and reactivity.
Cholest-5-en-3-yl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate: A highly fluorinated derivative with unique thermophysical properties.
Uniqueness
Cholest-5-en-3-yl carbonofluoridate is unique due to the presence of the carbonofluoridate group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications. Its ability to interact with lipid membranes also sets it apart from other similar compounds, providing unique opportunities for studying membrane dynamics and developing new materials .
Propriétés
Numéro CAS |
65928-85-0 |
|---|---|
Formule moléculaire |
C28H45FO2 |
Poids moléculaire |
432.7 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonofluoridate |
InChI |
InChI=1S/C28H45FO2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-26(29)30)13-15-27(20,4)25(22)14-16-28(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,27+,28-/m1/s1 |
Clé InChI |
VHEUYXQCGHLVPE-JDTILAPWSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)F)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)F)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















